N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide
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Overview
Description
N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under acidic or basic conditions.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the thiazole derivative.
Formation of the Imidazo Ring: The imidazo ring can be formed through a condensation reaction between the thiazole derivative and an appropriate amine.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the compound reacts with an amine.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazole ring to introduce the dioxide group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with fewer double bonds or oxygen-containing groups .
Scientific Research Applications
N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug that contains a thiazole ring.
Bleomycin: An antineoplastic drug that contains a thiazole ring.
Tiazofurin: An antineoplastic drug that contains a thiazole ring.
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,1-dioxo-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O4S/c21-16(18-11-13-7-4-9-24-13)15-14(12-5-2-1-3-6-12)19-17-20(15)8-10-25(17,22)23/h1-7,9H,8,10-11H2,(H,18,21) |
InChI Key |
JDVTZVOSZXKGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=NC(=C(N21)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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